NVP CXCR2 20

説明

“Nvp cxcr2 20” is a potent and selective CXCR2 antagonist with an IC50 value of 40 nM . It exhibits selectivity for CXCR2 over a panel of 49 other GPCRs . It is orally bioavailable .

Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 319.33 . It is soluble to 50 mM in DMSO . The compound should be stored at +4°C .

科学的研究の応用

I will now provide a comprehensive analysis of the scientific research applications of “NVP CXCR2 20”, focusing on six unique applications across different fields. Each application will be detailed under a separate heading.

神経障害性疼痛の管理

This compoundは、脊髄のCXCL3/CXCR2シグナルを阻害することで、動物モデルにおける神経障害性疼痛の症状を軽減し、過敏性を抑制することが示されています .

炎症の制御

この化合物は、様々な炎症反応に関与するIL-1βやIL-6などの炎症性サイトカインのレベルの変化を防ぐことができます .

腫瘍学:免疫療法の有効性向上

腫瘍学では、this compoundは、明細胞腎細胞癌(ccRCC)の治療において、ニボルマブやイピリムマブなどの免疫療法の有効性を高める可能性について研究されています .

腫瘍進行の抑制

This compoundなどのCXCR2アンタゴニストは、固形腫瘍における腫瘍進行の抑制と治療成績の改善における役割について研究されています .

ケモカイン受容体拮抗作用

This compoundは、選択的なCXCR2アンタゴニストとして、様々な生物学的プロセスにおけるケモカイン受容体拮抗作用の影響を研究するために使用されます .

免疫応答の調節

特定のケモカイン受容体を阻害することにより、this compoundは免疫応答を調節することができ、これは自己免疫疾患やアレルギーの治療に影響を与えます .

作用機序

Target of Action

Nvp cxcr2 20 is a potent and selective antagonist of the chemokine receptor CXCR2 . CXCR2 is a G-protein coupled receptor (GPCR) that plays a crucial role in nociception, the body’s response to harmful stimuli .

Mode of Action

this compound interacts with CXCR2 by binding to it and blocking its function . This prevents the receptor’s natural ligands, the Cytokine-Induced Neutrophil Chemoattractants (CINCs; CXCL1-3), from binding and activating the receptor . This inhibition of CXCR2 can attenuate mechanical and thermal hypersensitivity in neuropathic pain models .

Biochemical Pathways

The blockade of CXCR2 by this compound affects several biochemical pathways. It decreases the mRNA and/or protein levels of pronociceptive interleukins (i.e., IL-1beta, IL-6, IL-18) in the spinal cord . Additionally, it reduces the mRNA levels of pronociceptive chemokines; specifically, it decreases the levels of CCL2, CCL6, CCL7, and CXCL4 .

Result of Action

The primary result of this compound’s action is the attenuation of neuropathic pain symptoms and the reduction of CXCL3 expression after chronic constriction injury (CCI) . In naïve mice, this antagonist prevented CXCL3-induced hypersensitivity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of lipopolysaccharide-stimulated microglial cells can produce CXCL3, one of the ligands of CXCR2 . The compound’s efficacy in reducing neuropathic pain may also depend on the severity and type of nerve injury .

生化学分析

Biochemical Properties

NVP CXCR2 20 plays a crucial role in biochemical reactions by selectively inhibiting the CXCR2 receptor. This receptor is primarily involved in the chemotaxis of neutrophils and other immune cells. This compound interacts with the CXCR2 receptor by binding to its active site, thereby preventing the binding of its natural ligands, such as CXCL1, CXCL2, and CXCL3 . This inhibition reduces the recruitment of neutrophils to sites of inflammation, thereby attenuating inflammatory responses.

Cellular Effects

This compound has profound effects on various cell types and cellular processes. In immune cells, particularly neutrophils, this compound inhibits chemotaxis and reduces the production of pro-inflammatory cytokines . This compound also affects microglial cells in the central nervous system, where it reduces the expression of pro-inflammatory mediators such as interleukin-1 beta and interleukin-6 . Additionally, this compound influences cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and reduced cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the CXCR2 receptor, which is a G-protein-coupled receptor (GPCR). By occupying the receptor’s active site, this compound prevents the activation of downstream signaling pathways that are typically triggered by the binding of natural ligands . This inhibition results in the suppression of the MAPK and nuclear factor kappa B (NF-κB) pathways, leading to reduced expression of pro-inflammatory genes and decreased production of inflammatory mediators . Furthermore, this compound can inhibit the activation of the NLRP3 inflammasome, a key component in the inflammatory response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that the compound remains stable and effective for several hours post-administration . Its effects can diminish over time due to metabolic degradation and cellular adaptation. Long-term studies have indicated that chronic administration of this compound can lead to sustained reductions in inflammatory responses and neuropathic pain . The compound’s stability and degradation profile suggest that it can be a reliable tool for both acute and chronic experimental settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammatory responses and neuropathic pain without significant adverse effects . At higher doses, some toxic effects have been observed, including gastrointestinal disturbances and mild hepatotoxicity . The optimal dosage for therapeutic effects without adverse reactions has been identified in the range of 10-20 μg per administration . These findings highlight the importance of dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with the CXCR2 receptor. The compound’s metabolism involves hepatic enzymes that facilitate its breakdown and elimination . Additionally, this compound can influence metabolic flux by altering the expression of genes involved in energy metabolism and inflammatory responses . The compound’s effects on metabolite levels have been observed in both in vitro and in vivo studies, indicating its broad impact on cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can cross cellular membranes and localize to specific compartments, including the cytoplasm and nucleus . Transporters and binding proteins, such as albumin, facilitate its distribution in the bloodstream and target tissues . The localization and accumulation of this compound are influenced by its chemical properties and interactions with cellular components .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are crucial for its activity. The compound predominantly localizes to the plasma membrane, where it interacts with the CXCR2 receptor . Additionally, this compound can be found in the cytoplasm and nucleus, where it may influence gene expression and other cellular processes . Post-translational modifications and targeting signals play a role in directing this compound to these specific compartments .

特性

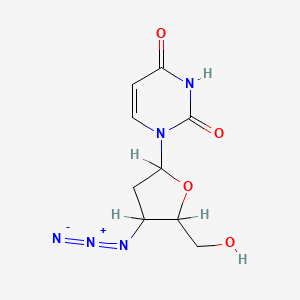

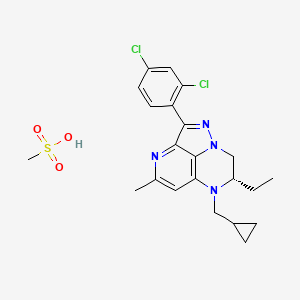

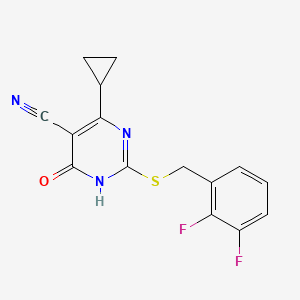

IUPAC Name |

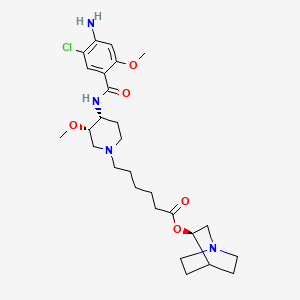

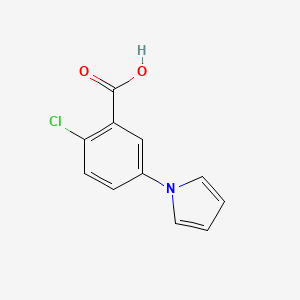

4-cyclopropyl-2-[(2,3-difluorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F2N3OS/c16-11-3-1-2-9(12(11)17)7-22-15-19-13(8-4-5-8)10(6-18)14(21)20-15/h1-3,8H,4-5,7H2,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHHZYKZFEBRXAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C(=O)NC(=N2)SCC3=C(C(=CC=C3)F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F2N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。